molecular formula C13H16O7 B1436010 Benzyl galacturonate CAS No. 129519-24-0

Benzyl galacturonate

Cat. No. B1436010
M. Wt: 284.26 g/mol
InChI Key: WFZOFLXHKAFEDZ-QCNOEVLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl galacturonate is a chemical compound that belongs to the class of galacturonic acid derivatives1. It is used in various applications and is available for purchase from several suppliers21.



Synthesis Analysis

The synthesis of Benzyl galacturonate is not explicitly detailed in the search results. However, related compounds such as benzyl alcohol and benzyl starch have been synthesized using various methods34. For instance, benzyl alcohol has been synthesized using palladium and palladium-copper nanoparticles in benzyl alcohol3. Another study reported the synthesis of benzyl alcohol through the hydrogenation of benzaldehyde over noble metal catalysts4.



Molecular Structure Analysis

The molecular structure analysis of Benzyl galacturonate is not directly available in the search results. However, similar compounds such as benzyl functionalized benzimidazole silver (I) complexes have been evaluated for their antimicrobial activities5. These studies often involve techniques like X-ray crystallography, FT-IR, and NMR spectroscopy5.



Chemical Reactions Analysis

The specific chemical reactions involving Benzyl galacturonate are not detailed in the search results. However, studies on related compounds provide insights into potential reactions. For example, benzyl alcohol has been studied for its reactions in the presence of different types of nanoparticles3. Another study discussed the reactions of benzyl alcohol in the process of hydrogenation4.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of Benzyl galacturonate are not detailed in the search results. However, related compounds such as benzylated starch and benzyl acrylate copolymers have been studied for their physical and chemical properties78.


Scientific Research Applications

1. Biomimetic Catalysis

Biomimetic models of the copper enzyme galactose oxidase have been developed, catalyzing the oxidation of benzylic and allylic alcohols to aldehydes with O2. These models showcase the potential of benzyl galacturonate in mimicking natural enzyme mechanisms (Wang et al., 1998).

2. Hyaluronic Acid Derivatives

Esterification with benzyl alcohol, forming Hyaff-11® biomaterials, has been used to produce water-insoluble polymers from hyaluronic acid. These polymers have applications in wound-covering, anti-adhesive devices, and scaffolds for tissue engineering (Abatangelo et al., 2020).

3. Synthesis of Pharmaceutical Intermediates

α-D-galacturonic acid hydrate (GalA) has been applied as an O-donor ligand in the C–N couplings of N-heterocycles, yielding N-arylazoles that provide rapid access to various pharmaceutical intermediates (Yuan et al., 2019).

4. Plant Tissue Culture

In strawberry plant tissue cultures, the addition of oligogalacturonides or galacturonic acid, including benzyl adenine, has shown to increase shoot and leaf number, demonstrating its potential in enhancing plant growth and development (Miranda et al., 2007).

5. Enzymatic Activities in Microorganisms

The study of d-galacturonic acid catabolism in microorganisms has shown relevance for biotechnological conversions to fuels and chemicals, highlighting its role as a raw material for these applications (Richard & Hilditch, 2009).

properties

IUPAC Name

benzyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7/c14-6-9(15)10(16)11(17)12(18)13(19)20-7-8-4-2-1-3-5-8/h1-6,9-12,15-18H,7H2/t9-,10+,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZOFLXHKAFEDZ-QCNOEVLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl galacturonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl galacturonate
Reactant of Route 2
Reactant of Route 2
Benzyl galacturonate
Reactant of Route 3
Reactant of Route 3
Benzyl galacturonate
Reactant of Route 4
Reactant of Route 4
Benzyl galacturonate
Reactant of Route 5
Reactant of Route 5
Benzyl galacturonate
Reactant of Route 6
Benzyl galacturonate

Citations

For This Compound
4
Citations
C Vogel, B Nolting, S Kramer, W Steffan… - Advances in Pectin and …, 2003 - Springer
… However, this reaction was connected with a partial fonnation of the corresponding benzyl galacturonate (25%) which can also be used as suitable acceptor in glycosylation reactions [4]…
Number of citations: 8 link.springer.com
C VOGEL, B NOLTING, S KRAMER… - Advances in Pectin …, 2013 - books.google.com
… However, this reaction was connected with a partial formation of the corresponding benzyl galacturonate (25%) which can also be used as suitable acceptor in glycosylation reactions [4]…
Number of citations: 0 books.google.com
P Chassagne, C Fontana, C Guerreiro… - European Journal of …, 2013 - Wiley Online Library
… Rhamnosylation was most efficiently achieved by using imidate donors, including at O-4 of a benzyl galacturonate acceptor. In contrast, a thiophenyl 2-deoxy-2-trichloroacetamido-D-…
A SEVESO - 2023 - research.chalmers.se
… The biochemical characterization, which was performed on the canonical commercial GE substrates plus the new benzyl galacturonate (BnzGalA), revealed that the three enzymes …
Number of citations: 0 research.chalmers.se

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.